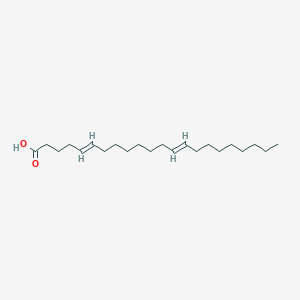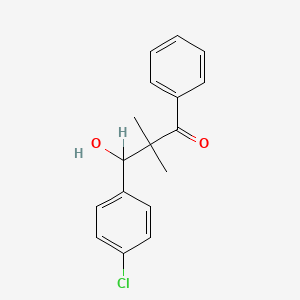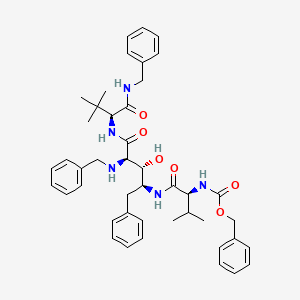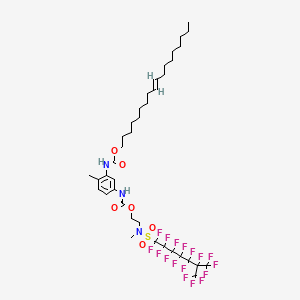
Hydracrylic acid calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydracrylic acid calcium can be synthesized through the neutralization reaction between hydracrylic acid and calcium hydroxide. The reaction typically occurs in an aqueous medium, where hydracrylic acid (3-hydroxypropanoic acid) reacts with calcium hydroxide to form calcium 3-hydroxypropanoate and water:
2C3H6O3+Ca(OH)2→Ca(C3H5O3)2+2H2O
Industrial Production Methods
Industrial production of this compound involves the polymerization of acrylic acid in the presence of calcium chloride solution, followed by a freezing-thawing treatment to improve the performance of the resulting hydrogel . This method enhances the mechanical properties of the hydrogel by increasing the ionic bonds between the cation and polymer chain during the freezing treatment.
Chemical Reactions Analysis
Types of Reactions
Hydracrylic acid calcium undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with strong acids to form hydracrylic acid and the corresponding calcium salt.
Oxidation Reactions: Can be oxidized to form various products depending on the oxidizing agent used.
Substitution Reactions: Undergoes substitution reactions where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Strong Acids: Such as hydrochloric acid, which can react with this compound to form hydracrylic acid and calcium chloride.
Oxidizing Agents: Such as potassium permanganate, which can oxidize this compound to form different products.
Major Products Formed
Calcium Chloride: Formed during neutralization reactions with strong acids.
Oxidized Derivatives: Formed during oxidation reactions with oxidizing agents.
Scientific Research Applications
Hydracrylic acid calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential role in metabolic pathways and as a calcium supplement.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of hydracrylic acid calcium involves its interaction with various molecular targets and pathways. As a calcium salt, it plays a vital role in signal transduction pathways, particularly in the regulation of intracellular calcium levels. Calcium ions are essential for various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation .
Comparison with Similar Compounds
Hydracrylic acid calcium can be compared with other similar compounds, such as:
Calcium Lactate: Another calcium salt of an organic acid, used as a calcium supplement and in food fortification.
Calcium Propionate: Used as a preservative in food products to inhibit mold growth.
Calcium Gluconate: Commonly used in medicine to treat calcium deficiencies.
Uniqueness
This compound is unique due to its specific structure and properties, which make it suitable for applications in hydrogels and other advanced materials. Its ability to form strong ionic bonds and improve the mechanical properties of hydrogels sets it apart from other calcium salts .
Properties
CAS No. |
5936-37-8 |
|---|---|
Molecular Formula |
C6H10CaO6 |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
calcium;3-hydroxypropanoate |
InChI |
InChI=1S/2C3H6O3.Ca/c2*4-2-1-3(5)6;/h2*4H,1-2H2,(H,5,6);/q;;+2/p-2 |
InChI Key |
RYXSKOUFCYOCHA-UHFFFAOYSA-L |
Canonical SMILES |
C(CO)C(=O)[O-].C(CO)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)





